molecular formula C10H16O5 B2364254 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid CAS No. 327618-38-2

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid

Cat. No.: B2364254
CAS No.: 327618-38-2
M. Wt: 216.233
InChI Key: YIUZYFQVCIUUPQ-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is a bicyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the C2 position with both a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety. The Boc group serves as a protective group in organic synthesis, particularly for amines, while the carboxylic acid enables further functionalization. This compound is identified by the MDL number MFCD18633019 and is frequently utilized as a pharmaceutical intermediate or reagent in synthetic chemistry . Its stereochemical variants, such as the (2S,4R)-isomer (CAS: 1932078-60-8), are explicitly marketed for applications in drug discovery and development due to their high purity and compatibility with regulatory standards .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-9(2,3)15-8(13)10(7(11)12)5-4-6-14-10/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUZYFQVCIUUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327618-38-2
Record name 2-[(tert-butoxy)carbonyl]oxolane-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid typically involves the reaction of oxolane-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as tetrahydrofuran (THF), at ambient temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from reacting with other reagents during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Table 1: Comparative Analysis of 2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic Acid and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Applications
This compound (Target) C₁₀H₁₆O₅ 216.23 MFCD18633019 Boc and carboxylic acid at C2 Pharmaceutical intermediate, synthesis reagent
rel-(2R,5S)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-2-carboxylic acid C₁₄H₁₄N₂O₅ 290.28 Not provided Boc-protected amino methyl, carboxylic acid at C2 Likely intermediate in peptide synthesis
rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid C₉H₁₄O₅ 202.21 Not provided Methoxy-oxopropyl chain, carboxylic acid at C2 Unspecified; potential use in polymer or ester synthesis
2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid C₉H₁₅NO₅ 217.21 (calculated) 1832579-71-1 Boc-protected amino, oxolan-3-yl, acetic acid backbone Research chemical; possible chiral building block
(2S,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylic acid C₁₀H₁₇NO₅ 247.25 (calculated) 1932078-60-8 Boc-protected amino at C4, carboxylic acid at C2 Pharmaceutical intermediate (APIs, medicinal chemistry)
2-(1-Methyl-1H-pyrazol-4-yl)oxolane-2-carboxylic acid C₉H₁₂N₂O₃ 196.20 (calculated) Not provided 1-methylpyrazole ring, carboxylic acid at C2 Synthesis reagent; heterocyclic chemistry applications

Key Findings:

Structural Variations and Functional Groups: The Boc group is a common feature in these compounds, offering steric protection and stability during synthesis. For example, the (2S,4R)-isomer’s Boc-protected amino group at C4 enables selective deprotection for sequential reactions . The methoxy-oxopropyl chain in rac-(2R,5S)-5-(3-methoxy-3-oxopropyl)oxolane-2-carboxylic acid suggests utility in ester or ketone-based transformations .

Molecular Weight and Applications :

  • Lower molecular weight analogs (e.g., C₉H₁₄O₅, 202.21 g/mol) may prioritize solubility, while heavier variants (e.g., C₁₄H₁₄N₂O₅, 290.28 g/mol) are suited for peptide-like architectures .
  • Stereoisomerism significantly impacts biological activity. The (2S,4R)-isomer’s specific configuration is critical for its role in APIs, underscoring the need for enantioselective synthesis .

Commercial and Research Relevance: Suppliers emphasize high-purity grades (≥95%) and regulatory compliance (e.g., ISO 9001) for pharmaceutical intermediates, reflecting stringent industry requirements . Compounds like 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)acetic acid (CAS: 1832579-71-1) are niche building blocks in chiral synthesis, though their applications remain less documented .

Biological Activity

2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C9H16O4C_9H_{16}O_4. The compound features a tert-butoxycarbonyl (Boc) protecting group which enhances its stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.
  • Receptor Modulation : The compound may bind to receptors involved in inflammation and cell growth, influencing various biological processes.

Antioxidant Activity

Research indicates that derivatives of oxolane carboxylic acids exhibit antioxidant properties. For instance, studies have demonstrated that related compounds can scavenge free radicals effectively, reducing oxidative stress in cells .

Anti-Cancer Potential

In vitro studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For example, it has been observed to induce apoptosis in prostate cancer cells (PC3 and DU145), with IC50 values indicating significant potency against these lines.

Cell LineIC50 (μM)Treatment Duration
PC326.4372 hours
DU14541.8572 hours

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Studies

  • Prostate Cancer Study : A study evaluated the effects of this compound on human prostate cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent.
  • Oxidative Stress Model : In an oxidative stress model using lipid peroxidation assays, the compound demonstrated significant protective effects against oxidative damage at concentrations of 100 μM, suggesting its utility as an antioxidant .

Comparative Analysis

When compared to similar compounds, this compound exhibits distinct biological activities due to its unique structural features. For instance, while other oxolane derivatives may show limited activity against specific cancer types, this compound has shown broader applicability across various cell lines.

CompoundActivity TypePotency (IC50 μM)
2-[(Tert-butoxy)carbonyl]...Anti-cancer26.43 (PC3)
Other oxolane derivativesLimited anti-cancer>50

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